molecular formula C23H32N2O3 B4423817 1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B4423817
M. Wt: 384.5 g/mol
InChI Key: XGUJKDBBNDKHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as ADMBP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ADMBP belongs to the class of piperazine derivatives and is a non-selective serotonin receptor agonist.

Mechanism of Action

1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine acts as a non-selective serotonin receptor agonist, which means that it activates multiple subtypes of serotonin receptors. The activation of serotonin receptors leads to the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters, such as dopamine and norepinephrine, in the brain. This compound has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and cognitive function. This compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods. This compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for 1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine research. One area of focus is the development of this compound analogs with improved pharmacological properties. Another area of focus is the investigation of this compound's potential as a treatment for other medical conditions, such as Parkinson's disease and Alzheimer's disease. This compound's potential as a neuroprotective agent and its ability to modulate synaptic plasticity and cognitive function also warrant further investigation. Additionally, the development of novel drug delivery systems for this compound may improve its efficacy and bioavailability.

Scientific Research Applications

1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied extensively for its potential as a therapeutic agent for various medical conditions. In particular, this compound has shown promise in the treatment of depression, anxiety, and schizophrenia. This compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. This compound has also been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative disorders.

properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-27-20-4-3-19(12-21(20)28-2)22(26)24-5-7-25(8-6-24)23-13-16-9-17(14-23)11-18(10-16)15-23/h3-4,12,16-18H,5-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUJKDBBNDKHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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